molecular formula C17H17N3O B7470990 N,6-dimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide

N,6-dimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide

Cat. No. B7470990
M. Wt: 279.34 g/mol
InChI Key: PBZJTBYNWJICHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,6-dimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide is a synthetic compound that has attracted attention in the scientific community due to its potential use in pharmaceutical research. The compound is also known as JNJ-5207852 and has been studied for its potential use in treating various diseases.

Mechanism of Action

The mechanism of action of N,6-dimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide involves the inhibition of specific enzymes and receptors. The compound has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in inflammation. It has also been shown to inhibit the activity of the receptor CXCR3, which is involved in cancer.
Biochemical and Physiological Effects:
N,6-dimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide has been shown to have various biochemical and physiological effects. The compound has been shown to reduce inflammation in animal models of inflammatory diseases. It has also been shown to inhibit the growth of cancer cells in vitro and in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N,6-dimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. However, one limitation is that the compound is relatively expensive and may not be easily accessible for some researchers.

Future Directions

There are several future directions for research involving N,6-dimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide. One direction is to further investigate its potential use in treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Another direction is to investigate its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to better understand the pharmacokinetics and toxicity of the compound.

Synthesis Methods

The synthesis of N,6-dimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide involves several steps. The first step involves the reaction of 3-pyridinemethanol with 2,3-dimethylindole in the presence of a base such as sodium hydride. The resulting intermediate is then treated with chloroacetyl chloride to yield the final product.

Scientific Research Applications

N,6-dimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide has been studied for its potential use in treating various diseases such as cancer, inflammation, and neurological disorders. The compound has been shown to inhibit the activity of certain enzymes and receptors that are involved in these diseases.

properties

IUPAC Name

N,6-dimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-12-5-6-14-9-16(19-15(14)8-12)17(21)20(2)11-13-4-3-7-18-10-13/h3-10,19H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBZJTBYNWJICHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(N2)C(=O)N(C)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,6-dimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide

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